2-Octyl-2H-benzo[d][1,2,3]triazole
Overview
Description
2-Octyl-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C14H21N3. It is a derivative of benzotriazole, characterized by the presence of an octyl group attached to the nitrogen atom of the triazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
2-Octyl-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The 1,2,3-triazole ring interacts with the amino acids present in the active site of the target receptors . This interaction involves various forces such as electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds .
Pharmacokinetics
Its physical form is a liquid , which may influence its absorption and distribution in the body.
Action Environment
The action of 2-Octyl-2H-benzo[d][1,2,3]triazole can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . Furthermore, 2H-benzo[d][1,2,3]triazole derivatives have shown significant organogel formation, particularly responsive under pH stimuli or to the presence of metal cations .
Biochemical Analysis
Biochemical Properties
2-Octyl-2H-benzo[d][1,2,3]triazole has been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .
Molecular Mechanism
It is known that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as semiconductors in OFET devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-2H-benzo[d][1,2,3]triazole typically involves the reaction of benzotriazole with 1-iodooctane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethylformamide under an inert atmosphere (argon) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Octyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the octyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
1,2,3-Triazole Derivatives: A class of compounds with diverse biological and industrial applications.
2-Octyl-1H-benzotriazole: A structural isomer with similar properties but different reactivity.
Uniqueness: 2-Octyl-2H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. Its octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-octylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESNTVKWORZVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402510 | |
Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112642-69-0 | |
Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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